![molecular formula C23H25N3O4S B14163849 But-2-enedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile](/img/structure/B14163849.png)
But-2-enedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-2-enedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile is a complex organic compound that combines the properties of but-2-enedioic acid and phenothiazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of but-2-enedioic acid, followed by the introduction of the phenothiazine moiety through a series of substitution and condensation reactions. Common reagents used in these reactions include dimethylamine, methylpropyl groups, and carbonitrile compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
But-2-enedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
But-2-enedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of but-2-enedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can lead to various pharmacological effects, including sedation, antipsychotic activity, and antiemetic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- But-2-enedioic acid dihexyl ester
- (2E)-But-2-enedioic acid
- (Z)-But-2-enedioic acid,10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-3-carbonitrile
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C23H25N3O4S |
|---|---|
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
but-2-enedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile |
InChI |
InChI=1S/C19H21N3S.C4H4O4/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)23-19-9-8-15(11-20)10-17(19)22;5-3(6)1-2-4(7)8/h4-10,14H,12-13H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
InChI-Schlüssel |
SNNIFQBKSPOYBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


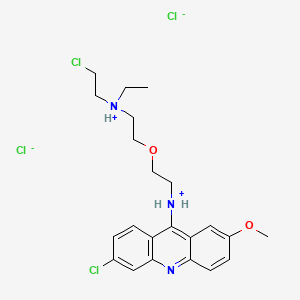
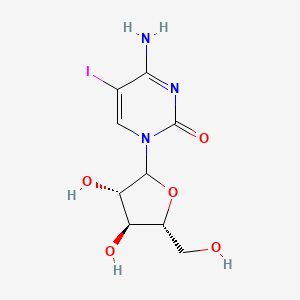
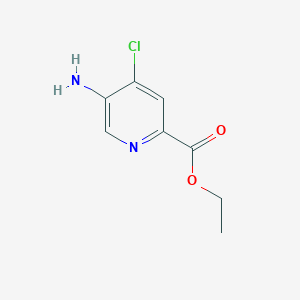
![N-[4-(quinolin-8-ylsulfamoyl)phenyl]acetamide](/img/structure/B14163792.png)
![12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14163800.png)
![6-[5-(4-tert-Butylphenyl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163803.png)
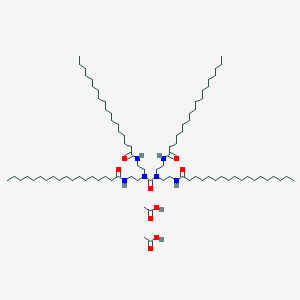

![N-[4-(2,2-Diphenylethenyl)phenyl]-2-methoxy-N-(2-methoxyphenyl)aniline](/img/structure/B14163819.png)
![N-(pyridin-3-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14163823.png)
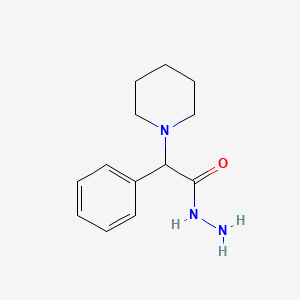
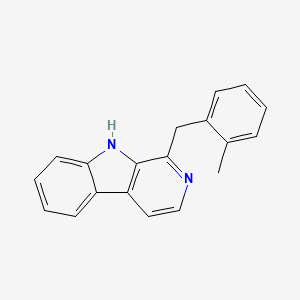
![2-(Bromomethyl)-4-chlorofuro[3,2-C]pyridine](/img/structure/B14163842.png)
![(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one](/img/structure/B14163853.png)
